N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine
Description
N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine is an organosilicon compound characterized by the presence of a cyclohexene ring and a tetramethylsilanamine group
Properties
CAS No. |
61820-44-8 |
|---|---|
Molecular Formula |
C10H21NSi |
Molecular Weight |
183.37 g/mol |
IUPAC Name |
N-methyl-N-trimethylsilylcyclohexen-1-amine |
InChI |
InChI=1S/C10H21NSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h8H,5-7,9H2,1-4H3 |
InChI Key |
ZWEGOQCVPVFIRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CCCCC1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine typically involves the reaction of cyclohexene with tetramethylsilane in the presence of a suitable catalyst. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the cyclohexene, followed by the addition of tetramethylsilane . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol, silane, and substituted silane derivatives, which have various applications in materials science and organic synthesis.
Scientific Research Applications
N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohex-1-en-1-yl)pyrrolidine: This compound shares a similar cyclohexene ring but has a pyrrolidine group instead of a tetramethylsilanamine group.
1-(1-Cyclohexen-1-yl)piperidine: Similar in structure, but with a piperidine group.
Uniqueness
N-(Cyclohex-1-en-1-yl)-N,1,1,1-tetramethylsilanamine is unique due to the presence of the tetramethylsilanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
